4-amino-2-fluoro-N-phenylbenzamide
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Overview
Description
4-amino-2-fluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H11FN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on the benzene ring, along with a phenyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-2-fluoro-N-phenylbenzamide typically involves multiple steps. One common method starts with 2,4-difluorobenzonitrile, which undergoes a substitution reaction to replace the fluorine at the 4-position with an imide group. This intermediate is then subjected to deprotection hydrolysis to yield 4-amino-2-fluorobenzonitrile. Finally, the cyano group is hydrolyzed to form this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves using readily available reagents such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol. These reagents are chosen for their effectiveness and ease of handling .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of quinones or amines .
Scientific Research Applications
4-amino-2-fluoro-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antifungal agent.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-amino-2-fluoro-N-phenylbenzamide involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral replication by binding to viral proteins and interfering with their function. In antifungal applications, it disrupts the fungal cell membrane, leading to cell death. The compound’s effects are mediated through pathways involving protein-protein interactions and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: This compound has a similar structure but with a methyl group instead of a phenyl group attached to the amide nitrogen.
4-amino-2-trifluoromethylbenzamide: This derivative has a trifluoromethyl group at the 2-position instead of a fluorine atom.
Uniqueness
4-amino-2-fluoro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H11FN2O |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
4-amino-2-fluoro-N-phenylbenzamide |
InChI |
InChI=1S/C13H11FN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
InChI Key |
WEDOOLWCSIKDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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